(R)-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide
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Overview
Description
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide is a complex organic compound that features a pyrrolidine ring, a butan-2-yl group, and a diphenylphosphinic amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butan-2-yl group: This step often involves alkylation reactions.
Attachment of the diphenylphosphinic amide moiety: This is usually done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield.
Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the butan-2-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted pyrrolidine or butan-2-yl derivatives.
Scientific Research Applications
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The molecular targets and pathways involved may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one: A structurally similar compound with different functional groups.
tert-butyl-(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate: Another similar compound with a carbamate group instead of the diphenylphosphinic amide moiety.
Uniqueness
®-N-(3-Methyl-1-(pyrrolidin-1-yl)butan-2-yl)-P,P-diphenylphosphinic amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H29N2OP |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R)-N-diphenylphosphoryl-3-methyl-1-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C21H29N2OP/c1-18(2)21(17-23-15-9-10-16-23)22-25(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21H,9-10,15-17H2,1-2H3,(H,22,24)/t21-/m0/s1 |
InChI Key |
VQPPXSSLCPMVPL-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)[C@H](CN1CCCC1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(CN1CCCC1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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